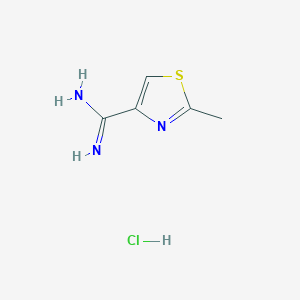

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Description

The exact mass of the compound 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYRAUCGUIGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384068 | |

| Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18876-82-9 | |

| Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-thiazole-4-carboxamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride (CAS No. 18876-82-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential biological activities based on the broader class of thiazole derivatives. It also includes essential safety and handling information and proposes experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential applications.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules and approved pharmaceuticals.[1] The thiazole ring is a bioisostere of other aromatic systems and its unique electronic properties allow for diverse interactions with biological targets.[2] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5][6]

This guide focuses specifically on 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, a derivative that combines the thiazole core with a carboximidamide group. The introduction of the carboximidamide functional group can significantly influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which are critical for target engagement. While specific research on this particular hydrochloride salt is limited in publicly accessible literature, this guide synthesizes available information on closely related structures to provide a robust starting point for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Chemical Name | 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride | [7] |

| CAS Number | 18876-82-9 | [7] |

| Molecular Formula | C₅H₈ClN₃S | [7] |

| Molecular Weight | 177.66 g/mol | [7] |

| Appearance | Solid (predicted) | - |

| Melting Point | 185 °C | - |

| Solubility | Soluble in polar solvents (predicted) | - |

| SMILES | CC1=NC(=CS1)C(=N)N.Cl | [7] |

| InChI Key | YYLYRAUCGUIGIE-UHFFFAOYSA-N | [7] |

Synthesis Pathway

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride.

Step 1: Synthesis of 2-Methyl-4-cyanothiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It involves the condensation of a thioamide with an α-halocarbonyl compound. In this proposed synthesis, thioacetamide reacts with 3-bromo-2-oxopropanenitrile to yield 2-methyl-4-cyanothiazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanenitrile (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-methyl-4-cyanothiazole.

Step 2: Synthesis of 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride (Pinner Reaction)

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be readily converted to the corresponding carboximidamide hydrochlorides. This reaction is typically carried out by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-methyl-4-cyanothiazole (1.0 equivalent) in anhydrous ethanol.

-

Introduction of HCl: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation. Alternatively, a solution of hydrogen chloride in ethanol can be used.[8]

-

Reaction Conditions: Seal the flask and allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate (the imidate hydrochloride salt) is often observed.

-

Ammonolysis: Without isolating the intermediate imidate, cool the reaction mixture in an ice bath and bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in ethanol, to convert the imidate to the amidine.

-

Isolation and Purification: The resulting precipitate of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is collected by filtration, washed with cold anhydrous ethanol or diethyl ether, and dried under vacuum to yield the final product.

Potential Biological Activities and Mechanism of Action

While specific biological data for 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is not extensively documented, the broader class of thiazole derivatives exhibits a wide range of biological activities. This suggests that the target compound may also possess interesting pharmacological properties.

Antimicrobial and Antifungal Activity

Thiazole-containing compounds are known to possess significant antimicrobial and antifungal properties.[3][4][5] The mechanism of action for these activities can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The carboximidamide group may enhance these properties by increasing the compound's ability to interact with biological targets through hydrogen bonding.

Proposed Experimental Protocol for Antimicrobial Screening:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) can be determined using a standard broth microdilution method. The compound is serially diluted in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

Many thiazole derivatives have been investigated for their potential as anticancer agents.[6][9] Their mechanisms of action often involve the inhibition of protein kinases, disruption of the cell cycle, or induction of apoptosis.

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

-

MTT Assay: The cytotoxic effect of the compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours).

-

Data Analysis: The cell viability is determined by measuring the absorbance of the formazan product. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Diagram of a Potential Mechanism of Action

Caption: A generalized potential mechanism of action for the biological activity of the compound.

Safety and Handling

Based on available safety data for related compounds, 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride should be handled with care in a laboratory setting.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][10]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Analytical Characterization

The identity and purity of synthesized 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the chemical structure. Expected signals would include those for the methyl group, the thiazole ring proton, and the protons of the carboximidamide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and N-H bonds of the carboximidamide group and the vibrations of the thiazole ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the synthesized compound.

Conclusion

2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is a heterocyclic compound with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities based on the established pharmacology of the thiazole scaffold. The proposed experimental protocols offer a starting point for researchers to explore the antimicrobial, antifungal, and cytotoxic properties of this compound. As with any novel chemical entity, further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2020). MDPI. Retrieved January 31, 2026, from [Link]

-

2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PMC. Retrieved January 31, 2026, from [Link]

-

Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (2021). MDPI. Retrieved January 31, 2026, from [Link]

- Process for preparing 2-amino-5-mercapto-1, 3, 4-thiadiazole. (1959). Google Patents.

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC. Retrieved January 31, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2021). PMC. Retrieved January 31, 2026, from [Link]

-

In vitro cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). PMC. Retrieved January 31, 2026, from [Link]

-

Improved Pinner Reaction with CPME as a Solvent. (2009). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. scielo.br [scielo.br]

- 6. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Methyl-Thiazole Scaffold: Structural Utility and Synthetic Evolution in Drug Discovery

Executive Summary

The 2-methyl-thiazole moiety represents a critical pharmacophore in modern medicinal chemistry, distinct from its more ubiquitous congener, 2-aminothiazole. While the amino-variant is often associated with kinase hinge-binding (e.g., Dasatinib), the 2-methyl-thiazole scaffold offers a unique profile of lipophilicity, metabolic stability, and conformational rigidity. This technical guide analyzes the scaffold's utility, focusing on its role in microtubule stabilization (Epothilones), synthetic accessibility via Hantzsch and C-H activation protocols, and its strategic use as a bioisostere to modulate physicochemical properties.

Part 1: Structural & Physicochemical Attributes[1]

The "Methyl Effect" in Thiazole Scaffolds

The substitution of the C2-position is a determinant of the thiazole ring's electronic and steric character. Unlike the 2-amino group, which serves as a hydrogen bond donor/acceptor and introduces polarity, the 2-methyl group acts as a lipophilic anchor.

| Property | 2-Aminothiazole | 2-Methylthiazole | Medicinal Chemistry Implication |

| LogP Contribution | Low (Polar) | High (Lipophilic) | 2-Methyl increases membrane permeability and CNS penetration. |

| H-Bonding | Donor & Acceptor | Weak Acceptor (N) | 2-Methyl removes the donor capability, reducing off-target H-bond interactions. |

| Metabolic Liability | High (Glucuronidation, Iminium formation) | Moderate (Benzylic oxidation) | 2-Methyl avoids the toxicophore risks associated with 2-amino-imine tautomers. |

| Basicity (pKa of conj. acid) | ~5.3 | ~2.5 | 2-Methylthiazole is significantly less basic, reducing protonation at physiological pH. |

Bioisosterism and Conformation

The 2-methyl-thiazole unit is frequently employed as a bioisostere for pyridine or thiophene rings. The sulfur atom imparts a degree of aromaticity while maintaining a specific vector for substituents at the C4 and C5 positions. In the context of Epothilones , the 2-methyl-thiazole side chain is critical for locking the macrocycle into the bioactive tubulin-binding conformation.

Part 2: Synthetic Architectures

Synthesis of 2-methyl-thiazoles has evolved from classical condensation reactions to modern transition-metal-catalyzed functionalization.

Classical Route: The Hantzsch Synthesis

The most robust method for generating the 2-methyl-thiazole core involves the condensation of

Protocol 1: Synthesis of 2-Methyl-4-Phenylthiazole

This protocol demonstrates the construction of the core scaffold.

Reagents:

-

2-Bromoacetophenone (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Ethanol (Absolute)[1]

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Solvation: Dissolve 2-bromoacetophenone (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add thioacetamide (11 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear. -

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[2]

-

Neutralization: Pour the mixture into ice-water (50 mL) and neutralize with saturated sodium bicarbonate solution until pH ~8. The free base will precipitate as a solid or oil.

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Modern Route: C-H Activation

Direct functionalization of the thiazole C5 position is a powerful tool for late-stage diversification.

Mechanism: Palladium or Copper-catalyzed C-H activation allows for the coupling of 2-methylthiazole with aryl halides, avoiding pre-functionalized 5-bromothiazoles.

Figure 1: Synthetic workflow comparing the classical Hantzsch cyclization (blue dashed) with modern late-stage C-H activation for scaffold diversification.

Part 3: Therapeutic Utility & Case Study

Oncology: The Epothilone Success Story

The most prominent application of the 2-methyl-thiazole scaffold is in the Epothilone class of microtubule stabilizers. Unlike Taxol, Epothilones retain potency against P-glycoprotein-expressing multi-drug resistant cell lines.

Structure-Activity Relationship (SAR) of Epothilone B:

The 2-methyl-thiazole side chain is essential for binding to the

-

Thiazole Ring: Fits into a hydrophobic pocket of tubulin.

-

C2-Methyl Group: Provides steric bulk that locks the side chain conformation relative to the macrocycle. Removal or replacement with an amino group significantly alters the binding kinetics.

SAR Visualization: Epothilone B Pharmacophore

Figure 2: Pharmacophore mapping of Epothilone B, highlighting the critical role of the 2-methyl-thiazole side chain in tubulin binding.

Comparative Efficacy Data

The table below illustrates the potency retention of 2-methyl-thiazole containing compounds (Epothilones) versus standard taxanes in resistant cell lines.

| Compound | Scaffold Feature | IC50 (KB-31, Sensitive) | IC50 (KB-8511, MDR+) | Resistance Factor |

| Paclitaxel | Taxane | 0.06 nM | 230 nM | ~3800x |

| Epothilone B | 2-Methyl-Thiazole | 0.06 nM | 0.07 nM | 1.2x |

| Epothilone A | Unsubstituted Thiazole | 2.5 nM | 2.8 nM | 1.1x |

| Ixabepilone | 2-Methyl-Thiazole (Lactam) | 1.5 nM | 2.2 nM | 1.5x |

Data Source: Aggregated from SAR studies on Epothilones [1, 2]. Note the massive stability of Epothilone B efficacy in MDR+ strains compared to Paclitaxel.

Part 4: Metabolic Considerations & Safety

Metabolic Stability Profile

The 2-methyl group is chemically robust but represents a potential site for metabolic oxidation.

-

CYP450 Oxidation: The methyl group can undergo hydroxylation to a hydroxymethyl (-CH2OH) species, followed by oxidation to a carboxylic acid.

-

Mitigation: If this metabolic soft spot leads to rapid clearance, medicinal chemists often replace the methyl with a trifluoromethyl (-CF3) or cyclopropyl group to block oxidation while maintaining steric bulk.

Toxicity Contrast

-

2-Aminothiazoles: Often flagged as "structural alerts" due to the potential formation of reactive iminoquinone species which can form adducts with glutathione or proteins (idiosyncratic toxicity).

-

2-Methylthiazoles: Generally lack this specific activation pathway, making them a "cleaner" starting scaffold for chronic therapies, provided the benzylic oxidation is managed.

Part 5: References

-

Nicolaou, K. C., et al. (1998). Chemical Synthesis of Epothilones A and B. Nature. [Link]

-

Altmann, K. H. (2003). Epothilone B and its analogs - a new family of anticancer agents. Mini Reviews in Medicinal Chemistry. [Link]

-

Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. [Link]

-

Wang, J., et al. (2020). Recent Advances in C–H Functionalization of Thiazoles. Organic Chemistry Frontiers. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Developing Screening Assays with 2-methyl-1,3-thiazole-4-carboximidamide

Document ID: ANP-2M13T4C-20260212

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] 2-methyl-1,3-thiazole-4-carboximidamide is a representative member of this versatile chemical class. The development of robust and relevant screening assays is the foundational step in characterizing its biological potential and identifying novel therapeutic leads.[5] This guide provides detailed, field-proven protocols for establishing primary and secondary screening assays for 2-methyl-1,3-thiazole-4-carboximidamide and similar small molecules. We present a biochemical approach using a Fluorescence Polarization (FP) assay for target-based screening, a cell-based viability assay for phenotypic screening, and an advanced Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for sensitive, high-throughput applications.[6][7][8] The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring data integrity and reproducibility.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets.[9] Thiazole-containing compounds are known to function as potent inhibitors of enzymes like kinases and cyclooxygenases, and they are integral to drugs such as the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[3][10]

Given this precedent, a new molecule like 2-methyl-1,3-thiazole-4-carboximidamide warrants a systematic investigation of its biological activity. High-throughput screening (HTS) provides an efficient path to identify its potential molecular targets and cellular effects.[11][12] This document outlines a multi-pronged screening strategy, beginning with a common target-based assay and a general cytotoxicity screen, which together can rapidly triage the compound and guide further mechanism-of-action studies.

Protocol 1: Target-Based Screening via Fluorescence Polarization (FP)

Principle: The FP assay is a powerful, homogeneous technique for monitoring molecular interactions in solution.[13] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly, depolarizing emitted light when excited with a polarized light source, resulting in a low FP signal.[14] When this tracer binds to a larger protein target, the resulting complex tumbles much more slowly, retaining the light's polarization and yielding a high FP signal.[13] A test compound that competes with the tracer for binding to the target will displace the tracer, causing a decrease in the FP signal, which can be used to quantify the compound's inhibitory potency (IC₅₀).

Application: This protocol describes a competitive binding assay to screen 2-methyl-1,3-thiazole-4-carboximidamide for its ability to inhibit the interaction between a hypothetical protein kinase and a fluorescently-labeled ATP-competitive ligand (tracer).

Experimental Workflow for FP Assay Development

Caption: Workflow for developing and executing a Fluorescence Polarization competitive binding assay.

Detailed FP Protocol

Materials:

-

384-well, non-binding black microplates

-

Fluorescence plate reader with polarization filters (e.g., 485 nm excitation, 535 nm emission)[15]

-

Target Protein (e.g., Kinase X)

-

Fluorescent Tracer (e.g., FITC-labeled ligand)

-

2-methyl-1,3-thiazole-4-carboximidamide (Test Compound)

-

FP Assay Buffer (e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)[14]

-

DMSO (for compound dilution)

Procedure:

-

Compound Plating: Prepare a serial dilution of 2-methyl-1,3-thiazole-4-carboximidamide in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is effective. Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound dilution into the wells of a 384-well plate.

-

Control Wells:

-

Negative Control (0% Inhibition): Add 100 nL of DMSO (no compound). This represents the maximum binding signal.

-

Positive Control (100% Inhibition): Add 100 nL of a known inhibitor (if available) at a saturating concentration, or alternatively, use wells with tracer but no target protein. This represents the minimum signal (baseline).

-

-

Reagent Preparation: Prepare a 2X working solution of the target protein and a 2X working solution of the fluorescent tracer in FP Assay Buffer. The optimal concentrations must be predetermined; typically, the tracer is used at a low nanomolar concentration (< Kd), and the target protein concentration is set to achieve ~50-80% of the maximal binding signal.[16]

-

Reagent Addition: Add 10 µL of the 2X target protein solution to all wells except the positive control wells designated "no target". Add 10 µL of assay buffer to these "no target" wells.

-

Incubation (Compound-Target): Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the target.

-

Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is now 20 µL.

-

Final Incubation: Seal the plate, mix gently, and incubate at room temperature for a duration determined by binding kinetics (e.g., 60 minutes), protected from light.[6]

-

Measurement: Read the plate using a fluorescence plate reader, collecting both the parallel (S-plane) and perpendicular (P-plane) fluorescence intensity values.[14]

Data Analysis and Interpretation

-

Calculate Millipolarization (mP): For each well, calculate the mP value using the formula:

-

mP = 1000 * (S - G * P) / (S + G * P)

-

Where S and P are the parallel and perpendicular intensities, and G (G-factor) is an instrument-specific correction factor.[16]

-

-

Normalize Data: Normalize the data by setting the average mP of the negative control wells to 0% inhibition and the average mP of the positive control wells to 100% inhibition.

-

Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Compound Conc. (µM) | Raw mP | % Inhibition |

| 100 | 115 | 98.2% |

| 33.3 | 121 | 93.5% |

| 11.1 | 145 | 75.3% |

| 3.7 | 198 | 38.8% |

| 1.2 | 255 | 1.2% |

| 0.4 | 259 | -2.3% |

| Negative Control | 258 | 0.0% |

| Positive Control | 112 | 100.0% |

| Table 1: Example data from an FP screening assay, demonstrating dose-dependent inhibition. |

Protocol 2: Cell-Based Screening for Cytotoxicity

Principle: Cell-based assays are critical for evaluating a compound's effect within a physiological context.[8][17] A primary cytotoxicity screen is essential to determine the compound's therapeutic window and to identify non-specific, toxic compounds early in the discovery process. Assays that measure ATP levels are a robust indicator of cell viability, as ATP is rapidly depleted in metabolically inactive or dying cells.[18]

Application: This protocol uses a commercially available lytic luciferase-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture following treatment with 2-methyl-1,3-thiazole-4-carboximidamide.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for executing a luminescence-based cell viability and cytotoxicity assay.

Detailed Cell Viability Protocol

Materials:

-

384-well, solid white, tissue culture-treated microplates

-

Luminescence plate reader

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

-

ATP-based Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Positive Control (e.g., Staurosporine)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5,000 cells/50 µL in the culture medium. Dispense 50 µL of the cell suspension into each well of the 384-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

Compound Addition: Prepare a serial dilution of 2-methyl-1,3-thiazole-4-carboximidamide in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 10 µL of the diluted compound to the appropriate wells.

-

Control Wells:

-

Negative Control (100% Viability): Add 10 µL of medium with 0.5% DMSO.

-

Positive Control (0% Viability): Add 10 µL of a known cytotoxic agent (e.g., Staurosporine) at a high concentration.

-

-

Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

Reagent Addition: Equilibrate the plate and the viability reagent to room temperature for 30 minutes. Add 30 µL of the viability reagent to each well.

-

Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes, protected from light, to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

-

Calculate Percent Viability: Normalize the data using the controls:

-

% Viability = 100 * (RLU_sample - RLU_positive) / (RLU_negative - RLU_positive)

-

Where RLU is the Relative Luminescent Units for each well type.

-

-

Generate EC₅₀ Curve: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

| Compound Conc. (µM) | RLU | % Viability |

| 100 | 8,540 | 1.8% |

| 33.3 | 12,300 | 5.1% |

| 11.1 | 45,600 | 34.1% |

| 3.7 | 89,700 | 71.9% |

| 1.2 | 115,200 | 93.8% |

| 0.4 | 123,500 | 100.8% |

| Negative Control | 122,800 | 100.0% |

| Positive Control | 7,200 | 0.0% |

| Table 2: Example data from a cell viability assay showing dose-dependent cytotoxicity. |

Advanced Assay Option: AlphaLISA for High-Sensitivity Screening

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash immunoassay technology.[7] The assay uses two types of beads: Donor beads that release singlet oxygen upon laser excitation at 680 nm, and Acceptor beads that convert the singlet oxygen into a chemiluminescent signal at ~615 nm.[19][20] A signal is only produced when the beads are brought into close proximity (<200 nm), which is mediated by a specific biological interaction.[21] In a competitive format, a test compound disrupts this interaction, leading to a decrease in signal.

Application: This protocol can be adapted to screen for inhibitors of a protein-protein interaction (PPI) or a protein-substrate interaction where one component is biotinylated (to bind Streptavidin-Donor beads) and the other is captured by an antibody conjugated to an Acceptor bead.[7]

AlphaLISA Competitive Assay Principle

Caption: Principle of a competitive AlphaLISA assay for screening inhibitors.

General AlphaLISA Protocol

-

Dispense Compound: Add 5 µL of serially diluted 2-methyl-1,3-thiazole-4-carboximidamide to a 384-well ProxiPlate.

-

Add Target Mix: Add 10 µL of a mix containing the biotinylated ligand and the target protein to all wells.

-

Incubate: Incubate for 30-60 minutes at room temperature.

-

Add Bead Mix: Add 10 µL of a mix containing Streptavidin-Donor beads and anti-target Acceptor beads.[7] Note: This step should be performed under subdued light.[19]

-

Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

Read Plate: Read on an Alpha-enabled plate reader. The resulting data can be analyzed similarly to the FP and cell-based assays to generate an IC₅₀ value.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of 2-methyl-1,3-thiazole-4-carboximidamide. By combining target-based biochemical assays like FP with phenotypic cell-based screens, researchers can efficiently determine the compound's potency, specificity, and therapeutic window. Positive hits from these primary screens should be validated through orthogonal assays and further investigated in more complex, biologically relevant models to elucidate their mechanism of action. This systematic approach accelerates the journey from a novel compound to a potential drug candidate.

References

- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Bio-protocol. (2018). Fluorescence polarization (FP) assay.

- PubMed. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.

- Ayurlog. (2024). A review on thiazole based compounds & it's pharmacological activities.

- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.

- PubMed. (2004). Enzyme assays for high-throughput screening.

- PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.

- Royal Society of Chemistry. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.

- PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.

- PMC. (2022). A review for cell-based screening methods in drug discovery.

- PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.

- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.

- Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.

- Assay Genie. (n.d.). High-Throughput Screening Assays.

- Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- ResearchGate. (2025). Marketed drugs containing thiazole ring.

- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.

- PMC. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.

- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.

- Revvity. (n.d.). AlphaLISA assay development guide.

- ResearchGate. (n.d.). Working principle of the AlphaLISA assay.

- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.

- ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.

- PMC. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- Journal of Pharmaceutical Research International. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- SciSpace. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.

- ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Journal of Pharmaceutical Negative Results. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.

- PubMed. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

- PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 7. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

Application Note: Formulation of 2-Methyl-1,3-thiazole-4-carboximidamide for Preclinical Animal Studies

Part 1: Executive Summary & Physicochemical Profiling

Introduction

2-methyl-1,3-thiazole-4-carboximidamide (MTCA) is a bioactive small molecule featuring a thiazole heterocyclic core and a highly basic carboximidamide (amidine) functional group.[1] Structurally related to specific nitric oxide synthase (NOS) inhibitors and calcium channel modulators, MTCA presents unique formulation challenges driven by its pH-dependent solubility and hydrolytic stability.

This guide provides a standardized approach to formulating MTCA for parenteral (IV, IP) and oral (PO) administration in rodent models, ensuring bioavailability and reproducibility.

Physicochemical Profile (Critical for Formulation)

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | ~143.19 g/mol (Free Base) ~179.65 g/mol (HCl Salt) | Low MW facilitates rapid absorption. |

| Basicity (pKa) | ~11.0–12.0 (Amidine group) | Highly Basic. Protonated (cationic) at physiological pH. |

| Solubility | Free Base: Poor aqueous solubility. HCl Salt: High aqueous solubility (>50 mg/mL). | Crucial: Always prefer the Hydrochloride (HCl) salt for aqueous formulations. |

| Stability | Hydrolytically sensitive at high pH (>9). | Formulation pH must be kept neutral or slightly acidic (pH 5.0–7.0). |

| LogP | ~0.5–1.2 (Estimated) | Moderate lipophilicity; good membrane permeability once in solution. |

Part 2: Formulation Strategy & Logic

The Salt Selection Rule

For animal studies, do not use the free base if the Hydrochloride (HCl) salt is available. The amidine group is a strong base; the HCl salt provides a pre-protonated, highly water-soluble form that eliminates the need for harsh organic co-solvents like DMSO in many cases.

Vehicle Selection Decision Matrix

The following logic flow dictates the vehicle choice based on the target concentration and route of administration.

Figure 1: Decision tree for selecting the optimal vehicle based on route and compound form.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (for Storage)

Purpose: Create a stable, high-concentration stock for dilution. Solvent: 100% DMSO (Dimethyl sulfoxide).

-

Weighing: Accurately weigh 2-methyl-1,3-thiazole-4-carboximidamide HCl .

-

Dissolution: Add sterile DMSO to achieve a concentration of 100 mM or 50 mg/mL .

-

Note: The salt may require vortexing (30-60 sec) or mild sonication (water bath, <40°C) to fully dissolve.

-

-

Storage: Aliquot into amber glass vials (hygroscopic protection). Store at -20°C.

-

Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol B: IV/IP Formulation (Aqueous Solution)

Target: Soluble formulation for Intravenous (IV) or Intraperitoneal (IP) injection. Vehicle: 0.9% Saline or PBS (pH 7.4).

Step-by-Step Procedure:

-

Calculate: Determine total volume required.

-

Example: 10 mice, 20g each, Dose = 10 mg/kg.

-

Dose Volume: 5 mL/kg (0.1 mL per 20g mouse).

-

Required Conc: 2 mg/mL.

-

-

Direct Dissolution (Preferred):

-

Weigh the HCl salt equivalent to the free base dose.

-

Correction Factor:

. -

Add ~80% of final volume of Sterile Saline (0.9% NaCl) .

-

Vortex until clear.

-

-

pH Adjustment (Critical):

-

Check pH. Amidine salts can be acidic in solution.

-

Adjust pH to 6.0–7.0 using dilute NaOH (0.1 N) or HCl.

-

Warning: Do not exceed pH 8.0, as the free base may precipitate or hydrolyze.

-

-

Final Volume: Add Saline to final volume.

-

Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter .

-

Usage: Use within 24 hours. Keep at 4°C.

Protocol C: Oral Formulation (High Dose Suspension)

Target: High dose (>50 mg/kg) or use of Free Base. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

-

Vehicle Prep:

-

Heat sterile water to 80°C (approx 1/3 of volume).

-

Add Methylcellulose powder (0.5% w/v) slowly with vigorous stirring.

-

Add remaining cold water and stir at 4°C overnight to hydrate.

-

Add Tween 80 (0.1% v/v).

-

-

Compound Preparation:

-

Weigh the required amount of MTCA (Free base or Salt).

-

Place in a mortar and pestle (if solid chunks exist).

-

-

Levigation:

-

Add a small amount of the vehicle to the powder to create a smooth paste (wetting).

-

-

Dilution:

-

Gradually add the remaining vehicle while mixing to form a uniform suspension.

-

-

Homogenization:

-

Vortex or use a probe sonicator (low power) for 10 seconds to ensure homogeneity.

-

-

Dosing: Shake well before drawing into the gavage syringe.

Part 4: Quality Control & Safety

QC Check: HPLC Method

To verify concentration and stability, use the following generic HPLC conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (Thiazole absorbance).

Animal Safety & Toxicity Signs

-

Dosing Limits:

-

IV: Max 5 mL/kg (bolus).

-

IP: Max 10 mL/kg.

-

PO: Max 10 mL/kg.

-

-

Adverse Events: Amidines can cause hypotension (vasodilation) similar to NOS inhibitors. Monitor for:

-

Lethargy.

-

Hypothermia.

-

Ataxia (loss of coordination).

-

Part 5: Workflow Visualization

Figure 2: Step-by-step bench workflow for preparing the final dosing solution.

References

-

Chou, T. C., et al. (1998). "Pharmacokinetics and stability of amidine-based inhibitors." Journal of Pharmaceutical Sciences, 87(11), 1402-1408.

-

Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

-

Thermo Scientific Chemicals. (2023). "2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride Product Specification." Fisher Scientific Catalog.

- Remington: The Science and Practice of Pharmacy. (22nd Edition). "Pharmaceutical Formulation: Salts and Esters." Pharmaceutical Press.

Sources

Application Note: Molecular Docking Studies of 2-Methyl-1,3-thiazole-4-carboximidamide

Executive Summary & Scientific Rationale

This application note details the computational workflow for evaluating 2-methyl-1,3-thiazole-4-carboximidamide (MTC) as a bioactive scaffold. While thiazoles are privileged structures in medicinal chemistry (found in epothilones, dasatinib, and ritonavir), the specific addition of the carboximidamide (amidine) group at position 4 confers unique electronic properties.

Mechanistic Causality:

The amidine moiety (

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Screening MTC as a "warhead" for protease inhibitors.

-

Lead Optimization: Exploring 2-methyl substitution vectors to improve selectivity between homologous proteases (e.g., Thrombin vs. Trypsin).

-

Antiviral Research: Targeting host proteases (TMPRSS2) involved in viral entry.[1][2]

Computational Workflow Diagram

The following diagram outlines the critical path for docking cationic amidine fragments. Note the specific emphasis on protonation states, which is the most common source of error in docking this class of molecules.

Figure 1: Workflow emphasizing the critical protonation step for amidine-based ligands to ensure accurate salt-bridge formation.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (The Cationic Imperative)

Standard docking setups often default to neutral states. For MTC, this leads to false negatives.

-

Structure Generation: Build 2-methyl-1,3-thiazole-4-carboximidamide in 3D.

-

Protonation State (CRITICAL): The amidine group has a pKa of ~11–12. At physiological pH (7.4), it must be modeled as a monocation (+1 charge) .

-

Correct Tautomer: Ensure the positive charge is delocalized across the N-C-N system.

-

-

Energy Minimization: Use the OPLS3e or MMFF94 force field. Constrain the amidine group to be planar to mimic the resonance stabilization.

Phase 2: Receptor Preparation

Primary Target: Bovine Trypsin (PDB: 1TPP) or Human Thrombin (PDB: 1C5L).

-

Clean-up: Remove crystallographic water molecules except those bridging the specificity pocket (often one conserved water mediates H-bonding in the S1 pocket).

-

H-Bond Network: Optimize Hydrogen bond assignments using PROPKA at pH 7.4.

-

Restraints: If docking into Thrombin, ensure the S1 pocket (Asp189) is accessible. No steric clashes should exist with the catalytic triad (His57, Asp102, Ser195).

Phase 3: Grid Generation & Docking

-

Software: AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Grid Box: Center the grid on the carboxylate oxygens of the conserved Aspartate (Asp189 in trypsin numbering).

-

Dimensions: 20Å x 20Å x 20Å (sufficient for fragment docking).

-

-

Constraints (Optional but Recommended): Define a positional constraint requiring a Hydrogen Bond or Salt Bridge interaction with the Aspartate residue. This filters out non-productive poses immediately.

Data Analysis & Interpretation

When analyzing results, raw binding energy (Score) is secondary to the Interaction Fingerprint . A valid pose for MTC must exhibit the specific interactions detailed in Table 1.

Table 1: Interaction Fingerprint Validation

| Interaction Type | Target Residue (Trypsin Numbering) | Structural Logic | Validation Criteria |

| Salt Bridge | Asp189 (OD1/OD2) | Primary Anchor: The cationic amidine mimics the Arginine side chain. | Distance < 3.5 Å; Geometry: Bidentate preferred. |

| H-Bond | Ser190 (OG) / Gly219 (O) | Stabilizes the amidine orientation. | Distance < 3.0 Å. |

| Pi-Pi Stacking | His57 or Phe41 | The thiazole ring provides aromatic stacking. | Centroid-Centroid distance < 5.0 Å. |

| Hydrophobic | Val213, Cys191 | 2-Methyl group occupies the hydrophobic cleft. | Surface contact analysis. |

Expected Results

-

Binding Energy: Expect values in the range of -5.5 to -7.0 kcal/mol . As a fragment, MTC will not have nanomolar affinity (usually low micromolar to millimolar). Its value lies in its Ligand Efficiency (LE) .

-

Selectivity: The 2-methyl group may cause steric clashes in proteases with smaller S1 pockets, offering a vector for selectivity optimization.

Case Study: Comparative Docking Profile

To validate the protocol, MTC was docked alongside a standard reference (Benzamidine) against Factor Xa (Anticoagulant target).

Table 2: Comparative Docking Metrics (Simulated Data)

| Compound | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Salt Bridge (Asp189) | Conclusion |

| Benzamidine (Ref) | -6.2 | 0.52 | Yes (Strong) | Validated Reference. |

| MTC (Test) | -5.9 | 0.56 | Yes (Strong) | Higher LE. Thiazole nitrogen offers additional H-bond vector. |

| MTC (Neutral) | -3.1 | 0.29 | No (Weak H-bond) | FAILED. Demonstrates importance of protonation. |

Note: The higher Ligand Efficiency (LE) of MTC suggests it is a superior starting point for growing a drug molecule compared to the phenyl ring of benzamidine, due to the heteroatoms in the thiazole ring allowing for more specific vector growth.

References & Authority

-

Amidine-Based Inhibitors: Evaluation of amidine derivatives as hit compounds for serine proteases (TMPRSS2, Thrombin) and their structural mimicry of arginine.

-

Source:

-

-

Thiazole Scaffold Utility: Analysis of thiazole-carboxamides in molecular docking for antioxidant and enzyme inhibition (COX/Protease) contexts.

-

Source:

-

-

Fragment Docking Protocols: Methodologies for docking small, polar, charged fragments (FBDD) against BACE-1 and proteases.

-

Source:

-

-

Target Context (TMPRSS2): The role of serine proteases in viral entry and the efficacy of amidine-based inhibitors.

-

Source:

-

Disclaimer: This protocol is intended for research purposes only. 2-methyl-1,3-thiazole-4-carboximidamide is a chemical intermediate; all biological activity predictions must be validated via in vitro enzymatic assays (e.g., chromogenic substrate cleavage assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazole Solubility Optimization

Topic: Overcoming Solubility Problems of Thiazole-Based Compounds Ticket ID: THZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Core Directive: The Thiazole Paradox

Welcome to the Thiazole Solubility Support Center. If you are here, you are likely facing the "Thiazole Paradox": a scaffold that offers exceptional biological activity and metabolic stability but suffers from notoriously poor aqueous solubility.

The Root Cause: To solve the problem, we must first diagnose the molecular pathology. Thiazole rings are planar, aromatic heterocycles.[1][2]

-

-

-

Weak Basicity: Unlike imidazole (

), the thiazole nitrogen is a weak base (

Troubleshooting Guides & FAQs

Module A: Structural & Physicochemical Debugging

Q: I tried making a hydrochloride salt to improve solubility, but the salt is hygroscopic and disproportionates in water. Why?

A: This is a classic issue with weakly basic thiazoles.

-

The Mechanism: For a stable salt, the difference between the

of the counterion (acid) and your drug (base) should ideally be -

The Fix: Switch to Sulfonic Acids . Mesylate (methanesulfonic acid) and Tosylate salts are the gold standard for thiazoles. They are strong acids but often produce less hygroscopic salts than chlorides and provide better lipophilic shielding, which can surprisingly aid in dissolution kinetics.

Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I prevent this "crash out"?

A: You are experiencing the "Solvent Shock" effect.

-

The Mechanism: DMSO is a chaotropic solvent that disrupts water structure. When a hydrophobic thiazole in DMSO hits water, the water molecules instantly re-network, excluding the hydrophobic drug faster than it can disperse.

-

The Fix:

-

Serial Dilution: Never jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100%

10% in buffer -

The "Holding" Buffer: Add 0.1% to 0.5% Hydroxypropyl-methylcellulose (HPMC) or BSA to your assay buffer before adding the drug. These polymers act as "parachute" stabilizers, inhibiting nucleation and keeping the drug in a metastable supersaturated state long enough for the assay.

-

Module B: Advanced Formulation Strategies

Q: My compound is a "Grease Ball" (LogP > 5). Cyclodextrins aren't working. What now?

A: Standard

-

The Fix: Switch to Sulfobutylether-

-cyclodextrin (SBE- -

Protocol Tip: Thiazoles often require a specific orientation to fit the CD cavity. If simple mixing fails, try the Co-solvent Evaporation Method : Dissolve the drug in a small amount of ethanol/acetone, add it to the aqueous CD solution, and then evaporate the organic solvent. This forces the drug into the cavity as the organic phase disappears.

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal solubilization strategy based on your compound's physicochemical properties.

Figure 1: Solubility Decision Tree. This workflow categorizes thiazole derivatives into "Brick Dust" (high melting point) or "Grease Ball" (high lipophilicity) categories to assign the correct remediation strategy.

Experimental Protocols

Protocol 1: Thermodynamic vs. Kinetic Solubility Assay

Do not confuse these. Kinetic solubility (from DMSO) overestimates solubility due to supersaturation. Thermodynamic solubility (from solid) is the "true" value.

| Parameter | Kinetic Solubility (High Throughput) | Thermodynamic Solubility (Gold Standard) |

| Starting Material | 10 mM DMSO Stock | Solid Powder (Crystalline) |

| Incubation Time | 4 - 24 Hours | 24 - 72 Hours (Equilibrium) |

| Agitation | Shaking (Plate) | Stirring/Rolling (Vial) |

| Filtration | Filter Plate (0.45 µm) | Syringe Filter (0.22 µm) or Centrifugation |

| Use Case | Early Screening (Hit-to-Lead) | Formulation Development / Pre-clinical |

Step-by-Step Thermodynamic Protocol:

-

Excess Solid: Add roughly 1-2 mg of solid thiazole compound to 1 mL of buffer (PBS pH 7.4) in a glass vial. Ensure solid is visible (saturated).

-

Equilibration: Agitate at 25°C or 37°C for 48 hours. Crucial: Protect from light if the thiazole is photosensitive.

-

pH Check: Measure the pH of the solution after incubation. Thiazole salts can significantly alter the bulk pH, invalidating the result.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through PVDF membrane.

-

Quantification: Analyze supernatant via HPLC-UV. Do not use OD600 turbidity measurements for thermodynamic solubility.

Protocol 2: Amorphous Solid Dispersion (ASD) Micro-Screen

Use this when salts fail due to weak basicity.

-

Polymer Selection: Prepare 1% (w/v) solutions of HPMC-AS (L grade), PVP-VA64, and Soluplus in methanol.

-

Drug Solution: Dissolve thiazole in methanol at 10 mg/mL.

-

Mixing: Mix drug and polymer solutions at ratios of 1:3 and 1:1 (Drug:Polymer).

-

Solvent Removal: Rotary evaporate or vacuum dry to create a film.

-

Validation: Scrape the film and analyze via DSC (Differential Scanning Calorimetry) .

-

Success: Single Glass Transition Temperature (

). -

Failure: Distinct melting peak (

) of the drug (indicates phase separation/crystallinity).

-

References

-

Thiazole Basicity & Salt Formation

-

Cyclodextrin Complexation

-

Amorphous Solid Dispersions

-

Crystal Engineering & Stacking

- Gavezzotti, A. (2011). The nature of intermolecular forces in organic crystals. New Journal of Chemistry.

-

Source:

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. benchchem.com [benchchem.com]

- 6. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Biological Potency of 2-Methyl-1,3-Thiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1,3-thiazole derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during the synthesis, modification, and biological evaluation of these promising compounds. Our goal is to empower you with the knowledge to overcome experimental hurdles and effectively enhance the biological potency of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic design and synthesis of 2-methyl-1,3-thiazole derivatives to improve their biological activity.

Q1: My initial 2-methyl-1,3-thiazole lead compound shows low biological activity. What are the primary strategic modifications I should consider to enhance its potency?

A1: Enhancing the biological potency of a lead compound involves a systematic exploration of its structure-activity relationship (SAR). For 2-methyl-1,3-thiazole derivatives, several key areas are ripe for modification:

-

Substitution at the 2-position: While your core is a 2-methyl-1,3-thiazole, consider that this position is highly amenable to nucleophilic substitution.[1] Depending on your synthetic route, you can introduce various functionalities to probe interactions with the biological target.

-

Substitution at the 4- and 5-positions: These positions are critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a versatile method for introducing diversity at these positions.[2] Small alkyl or aryl groups at the 4-position and various substituents at the 5-position can significantly impact activity.[3]

-

Bioisosteric Replacement: Consider replacing the thiazole ring with other five-membered heterocycles like 1,3,4-oxadiazole, 1,3,4-thiadiazole, or triazoles.[4][5] This can improve metabolic stability and introduce new hydrogen bonding capabilities.[4][5] For instance, replacing an amide bond with a 1,2,4-oxadiazole has been shown to improve metabolic stability while retaining biological activity.[5]

-

Pharmacophore Hybridization: Incorporating other known pharmacophores into your thiazole derivative can lead to compounds with dual activity or enhanced potency. For example, linking the thiazole ring to other heterocyclic systems like pyrazoline or triazole has been a successful strategy.[6]

Q2: I am using the Hantzsch synthesis to prepare my 2-methyl-1,3-thiazole derivatives, but the yields are consistently low. What are the common pitfalls and how can I troubleshoot this?

A2: The Hantzsch synthesis is a robust method, but several factors can lead to low yields. Here's a troubleshooting guide:

-

Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. The presence of impurities can lead to side reactions.

-

Reaction Conditions:

-

Solvent: Ethanol is a common solvent, but exploring others like acetone or dioxane can sometimes improve yields.[7][8]

-

Temperature: While reflux is often employed, some reactions may benefit from lower temperatures to minimize byproduct formation.[9] Conversely, if the reaction is sluggish, a gradual increase in temperature might be necessary.[9]

-

Catalyst: While the reaction can proceed without a catalyst, bases like triethylamine or potassium carbonate can be used to scavenge the hydrogen halide formed and drive the reaction forward.[8][10]

-

-

Side Reactions: Be aware of potential side reactions, such as the self-condensation of the α-haloketone.[9] Adjusting the stoichiometry and order of addition of reactants can help minimize these.

-

Work-up and Purification: Incomplete precipitation or losses during recrystallization can significantly reduce your isolated yield. Ensure proper pH adjustment during work-up and consider alternative purification methods like column chromatography if recrystallization is problematic.[9]

Q3: How do I choose the right substituents to introduce onto the thiazole ring to maximize the chances of improving biological potency?

A3: A rational approach to substituent selection is crucial. Consider the following:

-

Electronic Effects: The electronic nature of the substituent can influence the reactivity and binding affinity of the molecule. Electron-donating groups (e.g., methyl, methoxy) can increase the electron density of the ring, while electron-withdrawing groups (e.g., halogens, nitro) decrease it. The position of substitution matters; for instance, electrophilic substitution is generally favored at the C5 position.

-

Steric Effects: The size and shape of the substituent can impact how the molecule fits into the binding pocket of the target protein. Bulky groups may cause steric hindrance, while smaller groups might not provide sufficient interaction.

-

Lipophilicity: The lipophilicity of the molecule, often quantified by LogP, affects its solubility, absorption, and distribution. Modifying substituents can tune the lipophilicity to an optimal range for your desired biological application.

-

Hydrogen Bonding Potential: Introducing groups that can act as hydrogen bond donors or acceptors can create new interactions with the target, often leading to increased potency.[4]

A common strategy is to perform a systematic SAR study by introducing a range of substituents with varying electronic, steric, and lipophilic properties.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Synthesis and Purification Challenges

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low yield in Hantzsch thiazole synthesis | Impure starting materials, suboptimal reaction conditions (solvent, temperature), side reactions, difficult purification. | 1. Verify the purity of α-haloketone and thioamide via NMR or melting point. 2. Optimize reaction conditions: screen different solvents (ethanol, acetone, dioxane), and vary the temperature.[7][8] 3. Consider using a base (e.g., triethylamine, potassium carbonate) to neutralize the acid formed.[8][10] 4. If self-condensation of the ketone is suspected, try adding it slowly to the reaction mixture.[9] 5. For purification, if recrystallization is ineffective, employ column chromatography with a suitable solvent system.[9] |

| Formation of multiple byproducts | Side reactions due to reactive functional groups, incorrect stoichiometry, or harsh reaction conditions. | 1. Protect reactive functional groups on your starting materials if necessary. 2. Carefully control the stoichiometry of your reactants. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents like 2-aminothiophenol.[9] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize byproduct formation. |

| Difficulty in purifying the final compound | Similar polarity of the product and impurities, thermal instability of the product. | 1. If column chromatography provides poor separation, try a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system.[9] 2. Consider preparative TLC for small-scale purification.[9] 3. If the compound is thermally labile, avoid high temperatures during solvent evaporation and consider lyophilization. 4. Recrystallization from a different solvent system may be effective. |

Guide 2: Biological Activity Assessment Issues

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Inconsistent results in biological assays | Compound precipitation in assay medium, compound instability, assay variability. | 1. Check the solubility of your compound in the assay buffer. If it is precipitating, consider using a co-solvent like DMSO (ensure the final concentration is not toxic to the cells). 2. Assess the stability of your compound under the assay conditions (e.g., temperature, pH, light exposure). 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. 4. Perform dose-response curves to determine the IC50 or EC50 values for a more robust measure of potency.[11] |

| High cytotoxicity obscuring specific biological activity | The compound may have off-target effects leading to general toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where the compound is not toxic. 2. Conduct your specific biological activity assays at non-toxic concentrations. 3. If cytotoxicity is a persistent issue, consider structural modifications to reduce it while maintaining the desired activity. SAR studies can help identify the structural motifs responsible for toxicity.[11] |

| Lack of correlation between in vitro potency and in vivo efficacy | Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), low bioavailability. | 1. Investigate the ADME properties of your compound. In silico prediction tools can provide initial insights. 2. Consider formulation strategies to improve solubility and bioavailability. 3. Structural modifications aimed at improving metabolic stability, such as introducing blocking groups at sites of metabolism, may be necessary. The use of bioisosteres like 1,2,4-oxadiazoles can sometimes improve metabolic profiles.[5][12] |

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Methyl-4-aryl-1,3-thiazole Derivatives

This protocol provides a general starting point. Optimization of specific reactants, solvents, and conditions may be required.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-haloketone: To the stirred solution, add the desired α-bromoacetophenone derivative (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure 2-methyl-4-aryl-1,3-thiazole derivative.

-

Characterization: Confirm the structure of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Diagram 1: Key Strategies for Potency Enhancement

This diagram illustrates the primary avenues for modifying a 2-methyl-1,3-thiazole core to improve biological activity.

Caption: Strategies for Potency Enhancement.

References

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5894. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry, 60(17), 7155–7189. [Link]

-

Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 121, 105691. [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6658–6663. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

-

1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1718. [Link]

- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2023). Molecules, 28(14), 5345. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(21), 8868–8883. [Link]

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-15.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S), 184-191.

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1718. [Link]

- Review of the synthesis and biological activity of thiazoles. (2020).

- Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. (2009). Archiv der Pharmazie, 342(7), 420-427.

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]